molecular formula C14H4F5NO2 B12867379 5-Pentafluorophenyl-1H-indole-2,3-dione

5-Pentafluorophenyl-1H-indole-2,3-dione

Cat. No.: B12867379
M. Wt: 313.18 g/mol
InChI Key: VDNHSKMPZPFLMH-UHFFFAOYSA-N
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Description

5-Pentafluorophenyl-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a pentafluorophenyl group attached to the indole-2,3-dione core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentafluorophenyl-1H-indole-2,3-dione typically involves the reaction of pentafluorophenyl hydrazine with isatin (1H-indole-2,3-dione) under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired product. Commonly used acids for this reaction include hydrochloric acid and sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Pentafluorophenyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the dione moiety to dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Dihydroxy indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Pentafluorophenyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pentafluorophenyl-1H-indole-2,3-dione is unique due to the presence of the pentafluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H4F5NO2

Molecular Weight

313.18 g/mol

IUPAC Name

5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C14H4F5NO2/c15-8-7(9(16)11(18)12(19)10(8)17)4-1-2-6-5(3-4)13(21)14(22)20-6/h1-3H,(H,20,21,22)

InChI Key

VDNHSKMPZPFLMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)C(=O)N2

Origin of Product

United States

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